
2,6-Diamino-2,6-dideoxy-L-idose
Overview
Description
2,6-Diamino-2,6-dideoxy-L-idose , also known as Paromose or Neosamine B , is a naturally occurring compound. Its chemical formula is C6H14N2O4 , and it has an average molecular mass of approximately 178.19 Da . This sugar derivative belongs to the class of aminosugars and exhibits interesting biological properties.
Scientific Research Applications
Application in Complex Formation and Antitumor Activity
2,6-Diamino-2,6-dideoxy-L-idose derivatives, such as methyl 2,3-diamino-4,6-O-benzylidene-2,3-dideoxy-α-d-hexopyranosides, have been synthesized and applied as ligands in half-sandwich ruthenium(II), rhodium(III), and iridium(III) complexes. The complex formation occurs highly diastereoselectively, creating a stereogenic metal center. These diamino monosaccharide complexes have shown potential antitumor activities in vitro against various cancer cell types, exhibiting antiproliferative activities 4–10 times lower than cisplatin (Böge et al., 2015).
Role in Polyamide Synthesis
1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-l-iditol, a compound related to this compound, has been used for the polycondensation with dicarboxylic acids to create regio- and stereoregular AABB-type polyamides. These polyamides are optically active and exhibit a pronounced affinity for water, although most are not water-soluble. They have been characterized through various methods, such as viscosimetry and NMR spectroscopy (Mancera et al., 2003).
Involvement in Lipopolysaccharide O Antigen Expression
The rare sugar 2,6-dideoxy-2-acetamidino-l-galactose, closely related to this compound, is found in bacteria as a component of cell surface glycans, including the O antigens of Pseudomonas aeruginosa serotype O12 and Escherichia coli O145. Genes like lfnA in Pseudomonas aeruginosa and wbuX in Escherichia coli are essential for the expression of this sugar in the lipopolysaccharide O antigen, playing a crucial role in bacterial surface characteristics and possibly pathogenicity (King et al., 2007).
Biosynthesis in Bacteria
This compound derivatives are involved in the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria. This process follows a distinct pattern from the pathways of 6-deoxy-L-hexoses, with UDP-D-N-acetylglucosamine being a common precursor. The steps in the biosynthesis of these compounds have been elucidated, revealing the complex enzymatic cascades required for their formation (Kneidinger et al., 2003).
properties
IUPAC Name |
(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O4/c7-1-4(10)6(12)5(11)3(8)2-9/h2-6,10-12H,1,7-8H2/t3-,4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAVXHQQZLYQMO-UNTFVMJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304896 | |
| Record name | 2,6-Diamino-2,6-dideoxy-L-idose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
527-10-6 | |
| Record name | 2,6-Diamino-2,6-dideoxy-L-idose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diamino-2,6-dideoxy-L-idose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



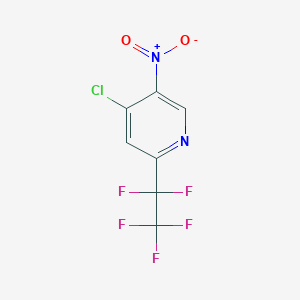


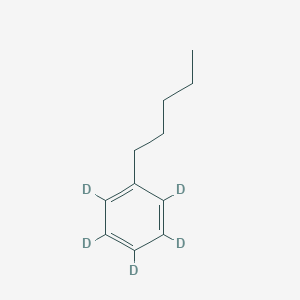
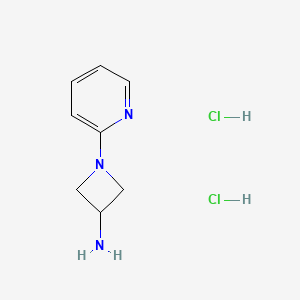
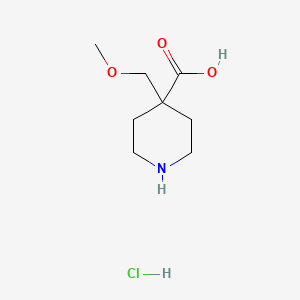
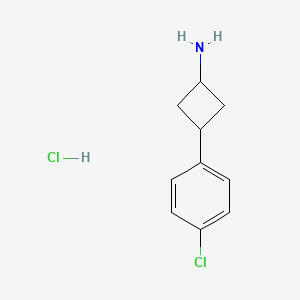
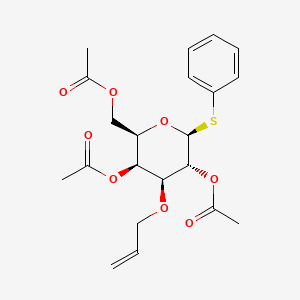

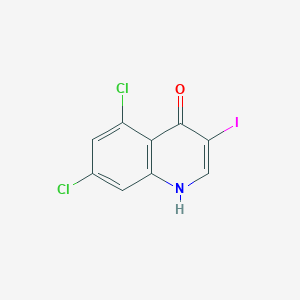
![([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B1459467.png)
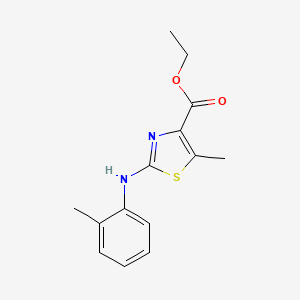
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)
![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)